molecular formula C21H18F2N2O3 B2551299 N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-97-8

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2551299
M. Wt: 384.383
InChI Key: HXISDXJITLZGSO-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that include the formation of dihydropyridine rings and subsequent functionalization. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved condensation reactions and cyclization steps . Similarly, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides required the reaction of benzylamines with a pyridine derivative . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the 4-fluorobenzyl groups.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is often characterized by the presence of hydrogen bonds that can form infinite chains, as seen in the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide . The presence of fluorine atoms, as in the compound of interest, could influence the molecular conformation and intermolecular interactions due to their electronegativity.

Chemical Reactions Analysis

Dihydropyridine compounds can undergo various chemical reactions, including methylation and condensation . The fluorine atoms present in the compound of interest may affect its reactivity, potentially leading to selective reactions at the benzyl positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives and related compounds can vary widely. For instance, aromatic polyamides derived from similar structures exhibit high thermal stability and solubility in organic solvents . The presence of fluorine could further influence the solubility and thermal properties of the compound. Additionally, the bulky fluorenylidene groups in related polyamides contribute to high glass transition temperatures , suggesting that the compound of interest may also display significant thermal resistance.

Scientific Research Applications

Metabolic Studies and Drug Discovery

  • HIV Integrase Inhibitors : Compounds with structures similar to N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide have been extensively studied for their potential as HIV integrase inhibitors. These studies are crucial for the development of antiretroviral therapies. Fluorinated derivatives, in particular, have shown promise due to their metabolic stability and potential for selective inhibition of the HIV-integrase catalyzed strand transfer process, highlighting their role in the fight against HIV/AIDS (Pace et al., 2007).

Material Science

  • Aromatic Polyamides Synthesis : Research has been conducted on the synthesis of aromatic polyamides utilizing precursors that share functional similarities with the target compound. These polyamides are recognized for their high thermal stability and potential applications in creating new materials with specific mechanical properties (Chin‐Ping Yang, S. Hsiao, Huei-Wen Yang, 1999).

Chemical Synthesis and Optimization

  • Optimization of Biological Properties : Modifications to the pyridine moiety, similar to the target compound, have been explored to optimize biological properties. This includes enhancing analgesic effects by altering substituents, demonstrating the compound's versatility and potential in drug development (Ukrainets et al., 2015).

Antimicrobial Activity

  • Development of Antimicrobial Agents : Fluorobenzamide derivatives, similar in structure to the target compound, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Desai et al., 2013).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methyl]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3/c1-25-12-20(28-13-15-4-8-17(23)9-5-15)19(26)10-18(25)21(27)24-11-14-2-6-16(22)7-3-14/h2-10,12H,11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXISDXJITLZGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

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